ethyl N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methoxycarbamate
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Overview
Description
ethyl N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methoxycarbamate is a chemical compound that belongs to the class of trifluoromethyl pyridine derivatives. These compounds are known for their significant applications in various fields, including pharmaceuticals and agrochemicals. The presence of the trifluoromethyl group in the compound enhances its biological activity and stability, making it a valuable molecule for scientific research and industrial applications.
Mechanism of Action
Pharmacokinetics
According to the search results , this compound has high gastrointestinal absorption and is BBB permeant, indicating that it can cross the blood-brain barrier. It is not a P-gp substrate, suggesting it is not actively pumped out of cells by the P-glycoprotein efflux pump. It is an inhibitor of CYP1A2 and CYP2C19, two important enzymes involved in drug metabolism. The compound has a log Kp (skin permeation) of -5.77 cm/s, indicating its ability to permeate the skin. Its lipophilicity, as indicated by its Log Po/w (iLOGP), is 2.19, suggesting it has a moderate ability to dissolve in fats, oils, lipids, and non-polar solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methoxycarbamate typically involves multiple steps. One common method includes the reaction of 3-chloro-5-(trifluoromethyl)-2-pyridinecarboxylic acid with methoxyamine hydrochloride in the presence of a base to form the corresponding methoxycarbamate. This intermediate is then esterified with ethanol under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability. The process may also involve purification steps such as recrystallization and chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
ethyl N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methoxycarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like ammonia (NH₃) or thiols (RSH) can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
ethyl N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methoxycarbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including insecticidal and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals due to its stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
Fluoxetine: A selective serotonin reuptake inhibitor (SSRI) used as an antidepressant.
Mefloquine: An antimalarial drug.
Leflunomide: An immunomodulatory drug used in the treatment of rheumatoid arthritis.
Uniqueness
ethyl N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methoxycarbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and reactivity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
ethyl N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methoxycarbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClF3N2O3/c1-3-19-9(17)16(18-2)8-7(11)4-6(5-15-8)10(12,13)14/h4-5H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTGVEOZGIVXKHT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N(C1=C(C=C(C=N1)C(F)(F)F)Cl)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClF3N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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